Pan-IAP Degradation and CRBN Sparing
TD1092 was designed as a heterodimerizing PROTAC incorporating both IAP-binding and CRBN-binding moieties. In cellular degradation assays, TD1092 induced selective and concentration-dependent degradation of cIAP1, cIAP2, and XIAP proteins, while CRBN protein levels remained unaffected [1]. This is a critical differentiation from earlier PROTAC designs where the E3 ligase itself can be co-degraded, which complicates pharmacodynamic interpretation and may limit therapeutic window. The study explicitly demonstrates that TD1092 achieves pan-IAP degradation without inducing CRBN self-degradation, a property not observed with certain CRBN-recruiting PROTACs [1]. Comparators in the study included other heterodimerizing PROTACs with varied linker lengths, but only TD1092 (compound 12) maintained this selective degradation profile across all three IAP targets while sparing CRBN [1].
| Evidence Dimension | Degradation selectivity profile (target proteins degraded vs. E3 ligase spared) |
|---|---|
| Target Compound Data | Degrades cIAP1, cIAP2, XIAP; does NOT degrade CRBN |
| Comparator Or Baseline | Other PROTACs in the series (e.g., compounds with shorter linkers) showed reduced degradation of XIAP or partial CRBN degradation; conventional IAP antagonists do not degrade any of these proteins |
| Quantified Difference | Selective degradation of all three IAPs (cIAP1, cIAP2, XIAP) with complete sparing of CRBN E3 ligase |
| Conditions | Western blot analysis in MDA-MB-231 breast cancer cells treated with PROTAC compounds |
Why This Matters
Selective degradation of intended targets without collateral degradation of the recruited E3 ligase (CRBN) ensures cleaner pharmacodynamic interpretation and may reduce off-target toxicity, making TD1092 a superior tool compound for IAP biology studies and a more promising lead for therapeutic development.
- [1] Lee, W., et al. Discovery of pan-IAP degraders via a CRBN recruiting mechanism. European Journal of Medicinal Chemistry. 2023, 245(Pt 2), 114910. DOI: 10.1016/j.ejmech.2022.114910 View Source
